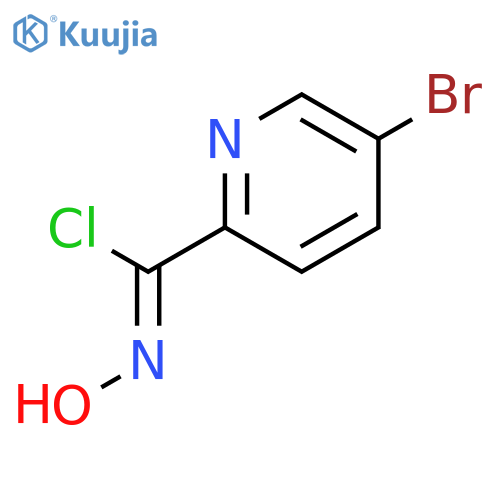Cas no 702680-55-5 (5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride)

702680-55-5 structure
商品名:5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride
CAS番号:702680-55-5
MF:C6H4BrClN2O
メガワット:235.465759277344
MDL:MFCD26395024
CID:2144979
PubChem ID:135772692
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-hydroxy-pyridine-2-carboximidoyl chloride
- 2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy-
- 702680-55-5
- (2z)-5-bromo-n-hydroxy-pyridine-2-carboximidoyl chloride
- 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride
- SCHEMBL1282663
- (2Z)-5-Bromo-N-hydroxypyridine-2-carboximidoyl chloride
- MFCD26395024
- AKOS026676215
- 5-Bromo-N-hydroxypicolinimidoylchloride
- 2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy
- 5-Bromo-N-hydroxypicolinimidoyl chloride
-
- MDL: MFCD26395024
- インチ: InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-
- InChIKey: IDDNIGSLIWGZNV-POHAHGRESA-N
- ほほえんだ: Cl/C(C1=NC=C(Br)C=C1)=N\O
計算された属性
- せいみつぶんしりょう: 233.91955Da
- どういたいしつりょう: 233.91955Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.5Ų
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-1g |
5-Bromo-N-hydroxypicolinimidoyl chloride |
702680-55-5 | 98% | 1g |
¥12159.00 | 2024-05-03 | |
| abcr | AB503685-1 g |
2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy; . |
702680-55-5 | 1g |
€995.00 | 2023-06-15 | ||
| TRC | B685825-1000mg |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 1g |
$ 1642.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-500mg |
5-Bromo-N-hydroxypicolinimidoyl chloride |
702680-55-5 | 98% | 500mg |
¥7182.00 | 2024-05-03 | |
| TRC | B685825-500mg |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 500mg |
$ 953.00 | 2023-04-18 | ||
| TRC | B685825-1g |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 1g |
$ 1200.00 | 2023-09-08 | ||
| TRC | B685825-100mg |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 100mg |
$ 207.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-250mg |
5-Bromo-N-hydroxypicolinimidoyl chloride |
702680-55-5 | 98% | 250mg |
¥4312.00 | 2024-05-03 | |
| abcr | AB503685-1g |
2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy; . |
702680-55-5 | 1g |
€995.00 | 2025-02-18 |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
702680-55-5 (5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 4964-69-6(5-Chloroquinaldine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:702680-55-5)5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride

清らかである:99%
はかる:1g
価格 ($):1523.0